Biochemical Potency Against RAF Isoforms: ARQ-736 Demonstrates Single-Digit Nanomolar IC50 Values for BRAF, BRAF(V600E), and CRAF
In a standardized biochemical kinase assay panel, ARQ-736 exhibits potent inhibition across RAF family members, with IC50 values of 2.6 nM for wild-type BRAF, 2.7 nM for the oncogenic BRAF(V600E) mutant, and 7.3 nM for CRAF (c-Raf-1) [1]. This potency profile positions ARQ-736 as a pan-RAF inhibitor with comparable or superior potency to clinically approved agents. Vemurafenib displays IC50 values of 31 nM for BRAF(V600E) and 48 nM for CRAF —approximately 11- to 12-fold less potent than ARQ-736. Dabrafenib shows IC50 values of 0.6–0.7 nM for BRAF(V600E) and 5–6 nM for CRAF , while encorafenib exhibits IC50 values of 0.35 nM for BRAF(V600E), 0.47 nM for BRAF wild-type, and 0.30 nM for CRAF [2]. The balanced sub-10 nM inhibition across all three RAF isoforms distinguishes ARQ-736 from isoform-selective inhibitors and supports its utility in experimental systems where broad RAF pathway suppression is desired.
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | BRAF: 2.6 nM; BRAF(V600E): 2.7 nM; CRAF: 7.3 nM |
| Comparator Or Baseline | Vemurafenib: BRAF(V600E) 31 nM, CRAF 48 nM; Dabrafenib: BRAF(V600E) 0.6–0.7 nM, CRAF 5–6 nM; Encorafenib: BRAF(V600E) 0.35 nM, CRAF 0.30 nM |
| Quantified Difference | ARQ-736 is 11- to 12-fold more potent than vemurafenib against BRAF(V600E) and CRAF; 4- to 5-fold less potent than dabrafenib against BRAF(V600E) but comparable against CRAF; approximately 8- to 24-fold less potent than encorafenib across isoforms. |
| Conditions | Cell-free biochemical kinase inhibition assay (recombinant RAF proteins, ATP concentration not specified in abstract) |
Why This Matters
The balanced nanomolar potency across RAF isoforms enables ARQ-736 to serve as a versatile tool compound for pan-RAF pathway interrogation, in contrast to isoform-selective inhibitors that may incompletely suppress pathway activity.
- [1] Chen C, et al. Abstract 4501: Development and biological annotation of a novel RAF inhibitor amenable for clinical evaluation against BRAF(V600E)-harboring human tumors. Cancer Res. 2010;70(8_Supplement):4501. View Source
- [2] Pfizer Medical. BRAFTOVI (encorafenib) Clinical Pharmacology. Accessed 2025. View Source
